

# (4-Fluorophenylthio)propan-2-one synthesis and characterization

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## Compound of Interest

Compound Name: (4-Fluorophenylthio)propan-2-one

Cat. No.: B1301891

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An In-depth Technical Guide on the Synthesis and Characterization of **(4-Fluorophenylthio)propan-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(4-Fluorophenylthio)propan-2-one**, a key intermediate in various chemical research and development applications. This document outlines a probable synthetic protocol, expected physicochemical properties, and detailed spectroscopic analysis.

## Physicochemical Properties

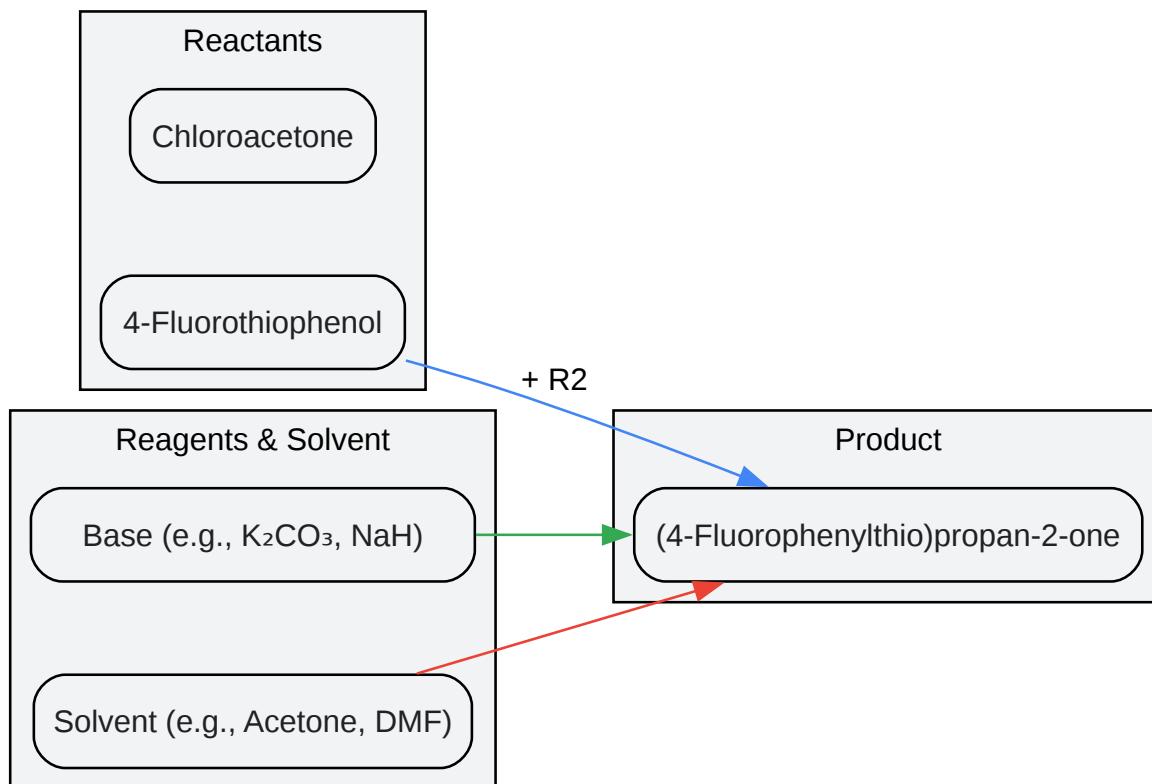
**(4-Fluorophenylthio)propan-2-one** is an organic compound with the molecular formula C<sub>9</sub>H<sub>9</sub>FOS. Its structural properties and other key identifiers are summarized in the table below.

Property	Value
IUPAC Name	1-((4-fluorophenyl)thio)propan-2-one
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FOS
Molecular Weight	184.23 g/mol
CAS Number	2968-13-0[1]
Boiling Point	100-103°C at 1 torr[1]
Appearance	Expected to be a liquid
Hazard	Irritant[1]

## Synthesis

The synthesis of **(4-Fluorophenylthio)propan-2-one** can be achieved via a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone. This S-alkylation reaction is a common and effective method for the formation of thioethers.

## Reaction Scheme



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Caption: Synthetic pathway for **(4-Fluorophenylthio)propan-2-one**.

## Experimental Protocol

This protocol is a general procedure based on standard S-alkylation of thiophenols.

Materials:

- 4-Fluorothiophenol
- Chloroacetone
- Potassium Carbonate ( $K_2CO_3$ ) or Sodium Hydride (NaH)
- Acetone or N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Procedure:

- To a solution of 4-fluorothiophenol (1.0 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes.
- Slowly add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure **(4-Fluorophenylthio)propan-2-one**.

## Characterization

The structure and purity of the synthesized **(4-Fluorophenylthio)propan-2-one** can be confirmed using various spectroscopic techniques. The expected data is presented below based on the analysis of structurally similar compounds.

## Spectroscopic Data Summary

Technique	Expected Data
<sup>1</sup> H NMR	Aromatic protons (multiplet, ~7.0-7.5 ppm), -S-CH <sub>2</sub> -C=O (singlet, ~3.7 ppm), -C(=O)-CH <sub>3</sub> (singlet, ~2.3 ppm)
<sup>13</sup> C NMR	C=O (~205 ppm), Aromatic C-F (~162 ppm, doublet), Aromatic C-S (~130 ppm), Aromatic C-H (~134 and 116 ppm, doublets), -S-CH <sub>2</sub> - (~45 ppm), -CH <sub>3</sub> (~27 ppm)
FT-IR (cm <sup>-1</sup> )	C=O stretch (~1715 cm <sup>-1</sup> ), C-F stretch (~1230 cm <sup>-1</sup> ), C-S stretch (~700-600 cm <sup>-1</sup> )
Mass Spec (m/z)	Molecular ion [M] <sup>+</sup> at 184, fragments corresponding to loss of acetyl group and scission of the thioether bond.

## Detailed Experimental Protocols for Characterization

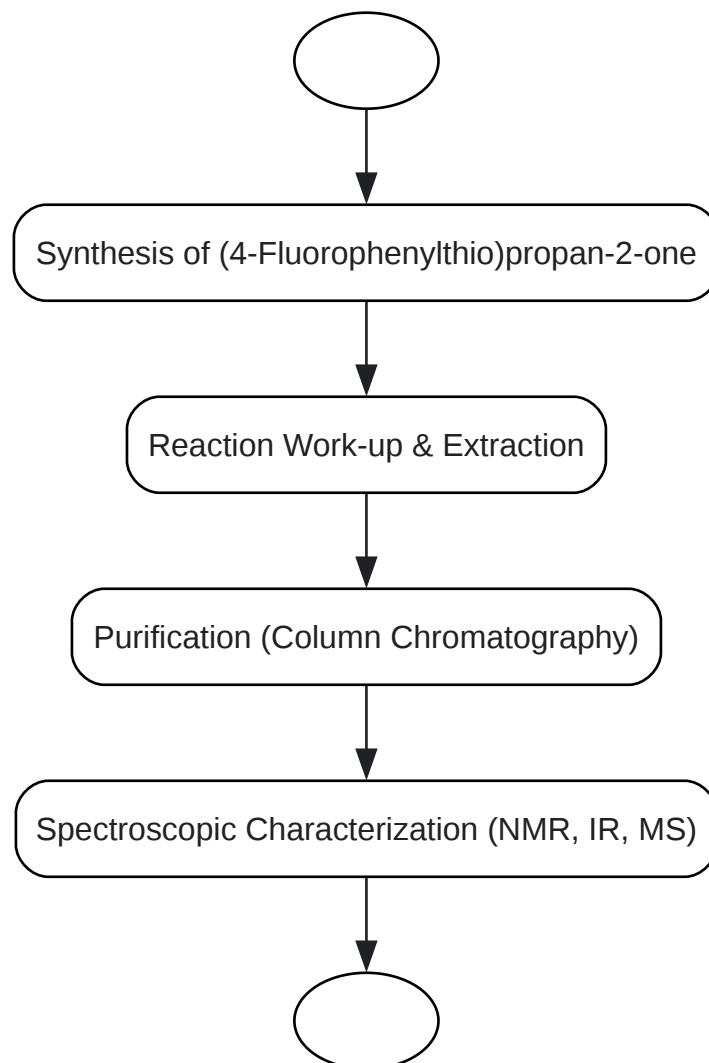
Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a 400 MHz spectrometer. Samples would be prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid sample would be placed directly on the ATR crystal. The spectrum would be collected in the range of 4000-400 cm<sup>-1</sup>.

Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectra would be obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane) would be injected into the GC. The mass spectrometer would be operated in EI mode at 70 eV.

## Workflow Diagrams

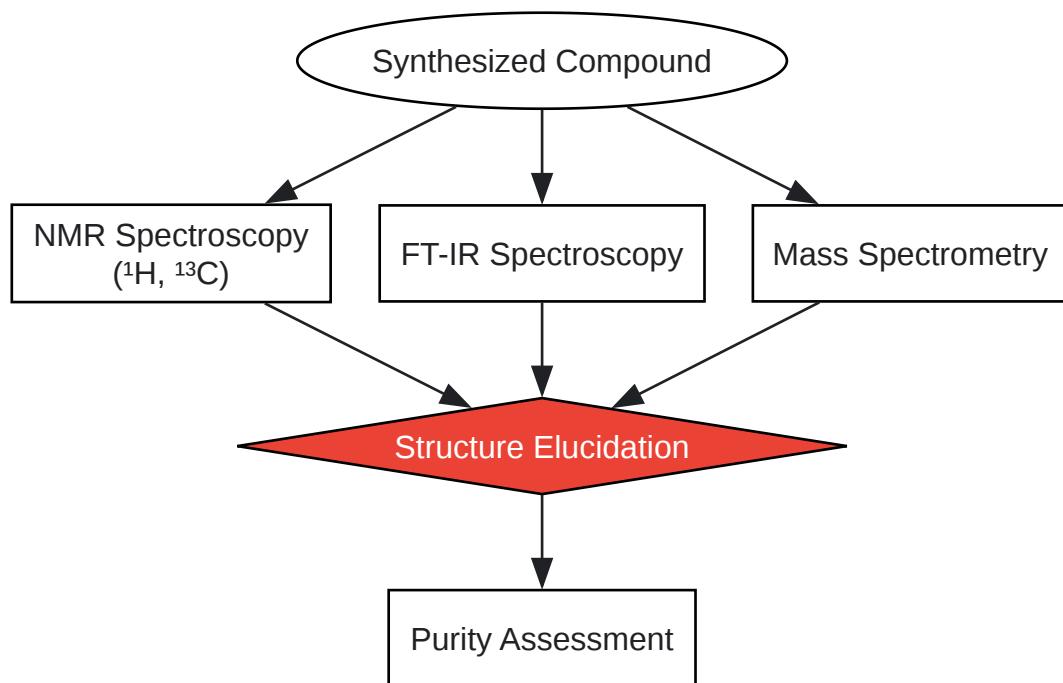
### General Experimental Workflow



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Caption: Overall workflow for synthesis and characterization.

## Spectroscopic Analysis Logic



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Caption: Logical flow of spectroscopic data analysis.

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## References

- 1. 2968-13-0 Cas No. | (4-Fluorophenylthio)propan-2-one | Matrix Scientific [matrixscientific.com]
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